(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
150525-72-7
VCID:
VC0115587
InChI:
InChI=1S/C35H62N18O14S/c36-14(12-54)27(61)48-16(3-1-7-45-34(41)42)28(62)50-18(9-23(38)56)30(64)49-17(4-2-8-46-35(43)44)29(63)53-21(13-68)33(67)51-19(10-24(39)57)31(65)52-20(11-25(58)59)32(66)47-15(26(40)60)5-6-22(37)55/h14-21,54,68H,1-13,36H2,(H2,37,55)(H2,38,56)(H2,39,57)(H2,40,60)(H,47,66)(H,48,61)(H,49,64)(H,50,62)(H,51,67)(H,52,65)(H,53,63)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
SMILES:
C(CC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)CN=C(N)N
Molecular Formula:
C35H62N18O14S
Molecular Weight:
991.053
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 150525-72-7
Cat. No.: VC0115587
Molecular Formula: C35H62N18O14S
Molecular Weight: 991.053
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150525-72-7 |
|---|---|
| Molecular Formula | C35H62N18O14S |
| Molecular Weight | 991.053 |
| IUPAC Name | (3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C35H62N18O14S/c36-14(12-54)27(61)48-16(3-1-7-45-34(41)42)28(62)50-18(9-23(38)56)30(64)49-17(4-2-8-46-35(43)44)29(63)53-21(13-68)33(67)51-19(10-24(39)57)31(65)52-20(11-25(58)59)32(66)47-15(26(40)60)5-6-22(37)55/h14-21,54,68H,1-13,36H2,(H2,37,55)(H2,38,56)(H2,39,57)(H2,40,60)(H,47,66)(H,48,61)(H,49,64)(H,50,62)(H,51,67)(H,52,65)(H,53,63)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
| Standard InChI Key | KGRMBLFIBSTYGG-QKSWPAOXSA-N |
| SMILES | C(CC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)CN=C(N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator